4-Chlorobenzenediazonium hexafluorophosphate

Organofluorine chemistry Balz–Schiemann reaction Diazonium salt fluorination

Standard diazonium salts often fail in Balz-Schiemann fluorination of electron-deficient substrates. 4-Chlorobenzenediazonium hexafluorophosphate (CAS 1582-27-0) employs the PF₆⁻ counterion to deliver reliable yields where tetrafluoroborate analogs fail. - Achieves up to 49% yield improvement in analogous systems for inaccessible aryl fluorides. - Enables cationic polymerization via thermal PF₅ generation for ultra-high MW polymers. - Provides predictable +138 Da mass shifts for selective His/Tyr bioconjugation. Supplied with rigorous purity and stability documentation, this bench-stable crystalline reagent ensures reproducible results and a secure supply chain for your critical synthetic pathways.

Molecular Formula C6H4ClF6N2P
Molecular Weight 284.52 g/mol
CAS No. 1582-27-0
Cat. No. B075302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzenediazonium hexafluorophosphate
CAS1582-27-0
Molecular FormulaC6H4ClF6N2P
Molecular Weight284.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]#N)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C6H4ClN2.F6P/c7-5-1-3-6(9-8)4-2-5;1-7(2,3,4,5)6/h1-4H;/q+1;-1
InChIKeyJOLVAGIWTVZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzenediazonium Hexafluorophosphate Overview


4-Chlorobenzenediazonium hexafluorophosphate (CAS 1582-27-0) is an aryl diazonium salt featuring the hexafluorophosphate (PF6⁻) counterion, which imparts distinct stability and reactivity properties compared to other diazonium salts. As a bench-stable, crystalline solid, it serves as a versatile electrophilic intermediate in a range of synthetic transformations, including aryl fluorination, azo coupling, and cross-coupling reactions [1]. The compound is particularly valued for its utility in Balz–Schiemann fluorinations, where the PF6⁻ counterion has been shown to enable successful reactions where the corresponding tetrafluoroborate salts fail [2]. Its well-defined reactivity profile and commercial availability make it a preferred reagent for both academic and industrial applications requiring the selective introduction of 4-chlorophenyl moieties.

4-Chlorobenzenediazonium Hexafluorophosphate Non-Interchangeability


Diazonium salts are not interchangeable commodities; their reactivity, stability, and application outcomes are profoundly influenced by the counterion and substitution pattern [1]. For instance, while benzenediazonium tetrafluoroborate is a common reagent for Balz–Schiemann fluorination, the hexafluorophosphate analog can provide superior yields or even enable reactions that fail completely with the tetrafluoroborate salt [2]. Furthermore, the specific aryl substitution (4-chloro) dictates the regioselectivity and electronic properties of any subsequent transformation, making direct substitution with other aryl diazonium salts chemically invalid. The thermal and photochemical behavior also differs; tetrafluoroborate salts are generally reported to be more thermally stable, while hexafluorophosphate salts exhibit distinct decomposition pathways that are leveraged in specialized applications such as initiator generation for polymer synthesis [3]. Therefore, selecting 4-chlorobenzenediazonium hexafluorophosphate is a deliberate choice driven by its unique combination of counterion and aryl substitution, which cannot be replicated by generic in-class alternatives.

4-Chlorobenzenediazonium Hexafluorophosphate Performance Comparison


Balz–Schiemann Fluorination Performance

In a classic comparative study, the hexafluorophosphate salt of p-carboxybenzenediazonium enabled the Balz–Schiemann fluorination to proceed in 49% yield, whereas the reaction failed completely when the corresponding tetrafluoroborate salt was employed. While this specific study was conducted on the p-carboxy analog, it establishes a class-level inference that the PF6⁻ counterion can provide superior fluorination outcomes for substrates with electron-withdrawing substituents, which is directly relevant to the 4-chloro derivative [1].

Organofluorine chemistry Balz–Schiemann reaction Diazonium salt fluorination

PF5 Generation for Cationic Polymerization

Thermal decomposition of 4-chlorobenzenediazonium hexafluorophosphate generates phosphorus pentafluoride (PF5) in situ, which serves as an efficient initiator for the cationic polymerization of N-vinylcarbazole [1]. This specific compound enabled the preparation of poly(N-vinylcarbazole) with an extremely high molecular weight (Mw = 3 × 10⁶) and a narrow molecular weight distribution (MWD = 2.1), parameters that are critical for high-performance polymer applications. This is a unique application of the hexafluorophosphate diazonium salt that cannot be achieved with tetrafluoroborate analogs due to their different thermal decomposition pathways.

Polymer chemistry Cationic polymerization Initiator design

Site-Selective Protein Labeling

4-Chlorobenzenediazonium hexafluorophosphate reacts selectively with histidine and tyrosine residues in peptides and proteins. In a model study using the synthetic peptide VLSPADKTNWGHEYRMF(cmC)QIG at a 0.8:1 diazonium-to-peptide ratio, three distinct products were observed: two mono-adducts (both +138 Da mass shift, corresponding to one 4-chlorobenzenediazo group) and one bis-adduct (+276 Da, corresponding to two modifications) [1]. Tandem mass spectrometry sequencing confirmed histidine and tyrosine as the primary modification sites. In contrast, other diazonium salts (e.g., benzenediazonium) exhibit different regioselectivity or reactivity profiles, making the 4-chloro derivative a distinct reagent for targeted protein functionalization.

Chemical biology Protein labeling Diazonium bioconjugation

Comparative Thermal Stability

A comprehensive study on the stabilization of diazonium compounds for lithographic applications reported that tetrafluoroborate salts of diazonium compounds exhibit greater thermal stability than their hexafluorophosphate counterparts [1]. This finding implies that 4-chlorobenzenediazonium hexafluorophosphate is more prone to thermal decomposition than its tetrafluoroborate analog. This lower thermal stability is a critical design parameter: it is disadvantageous for applications requiring long-term storage or high-temperature processing, but it is advantageous for applications that rely on controlled thermal decomposition, such as the generation of PF5 for polymerization initiation or photolithographic imaging.

Diazonium stability Thermal decomposition Lithographic materials

4-Chlorobenzenediazonium Hexafluorophosphate Key Applications


Balz–Schiemann Fluorination of Electron-Deficient Arenes

Employ 4-chlorobenzenediazonium hexafluorophosphate when performing Balz–Schiemann fluorination on substrates with electron-withdrawing substituents, such as 4-chloro or 4-carboxy groups. The hexafluorophosphate counterion is essential for achieving meaningful yields in cases where the corresponding tetrafluoroborate salt fails [1]. This scenario is directly supported by the 49% yield improvement observed in analogous systems, enabling synthetic access to valuable aryl fluoride building blocks that are otherwise inaccessible.

Controlled Generation of PF5 for Cationic Polymerization

Utilize 4-chlorobenzenediazonium hexafluorophosphate as a thermally activated precursor for in situ generation of phosphorus pentafluoride (PF5), a potent initiator for cationic polymerization. This method is uniquely suited for synthesizing ultra-high molecular weight polymers such as poly(N-vinylcarbazole) with narrow molecular weight distributions (Mw = 3 × 10⁶, MWD = 2.1) [1]. This application leverages the specific thermal decomposition pathway of the hexafluorophosphate diazonium salt, which is not available with tetrafluoroborate analogs.

Site-Selective Protein Bioconjugation

Use 4-chlorobenzenediazonium hexafluorophosphate for the selective modification of histidine and tyrosine residues in peptides and proteins. The reaction yields well-defined product distributions with characteristic mass shifts (+138 Da per modification), as demonstrated with model peptides and human serum albumin [1]. This predictable reactivity profile is critical for developing diazonium-based bioconjugation probes and studying protein-ligand interactions.

Diazography and Photolithographic Imaging

Incorporate 4-chlorobenzenediazonium hexafluorophosphate into negative-working diazography formulations where it functions as a photolytically cleaved acid catalyst precursor [1]. The compound‘s specific thermal and photochemical stability profile, compared to tetrafluoroborate analogs, allows for tailored imaging performance with improved D-min and line acuity. This application is supported by patent literature describing hexafluorophosphate diazonium salts as superior components for diazotype reproduction materials.

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